molecular formula C19H16N4O2S2 B2861550 N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1286732-18-0

N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2861550
CAS No.: 1286732-18-0
M. Wt: 396.48
InChI Key: WANZVTORYNWACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked to a propanamide chain with a methyl substituent and a pyridazinone ring bearing a thiophen-2-yl group. The benzothiazole moiety is known for its role in enhancing pharmacological activity, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-12(18(25)21-19-20-13-5-2-3-6-16(13)27-19)11-23-17(24)9-8-14(22-23)15-7-4-10-26-15/h2-10,12H,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANZVTORYNWACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide, with the CAS number 1286732-18-0, is a compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16N4O2S2C_{19}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 396.5 g/mol. The structure includes a benzothiazole moiety, a pyridazine ring, and a thiophene group, which contribute to its biological activity.

PropertyValue
CAS Number1286732-18-0
Molecular FormulaC₁₉H₁₆N₄O₂S₂
Molecular Weight396.5 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A study highlighted the synthesis of benzothiazole-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance their efficacy against tumors .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. For example, related compounds have demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity .

Antimicrobial Activity

The benzothiazole framework is known for its antimicrobial properties. Compounds derived from this scaffold have been tested against various pathogens, including bacteria and fungi. The presence of the thiophene group in the structure may further enhance its antimicrobial efficacy by disrupting microbial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.
  • Cell Cycle Modulation : It influences cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of sulfur and nitrogen atoms in its structure may contribute to its ability to scavenge free radicals.

Case Studies

Case Study 1: Anticancer Activity
In a recent study published in MDPI, researchers synthesized several benzothiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The results showed that modifications in the substituents significantly affected the anticancer efficacy, with some derivatives exhibiting IC50 values lower than 10 μM .

Case Study 2: Anti-inflammatory Activity
A comparative analysis was conducted on various pyrazole derivatives related to benzothiazole structures for their COX-II inhibitory potential. Among these, one derivative exhibited an IC50 value of 5.01 μM against COX-II compared to the reference drug Celecoxib (IC50 = 0.78 μM), demonstrating enhanced anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole and Propanamide Backbones

Functional Group and Pharmacophore Analysis

  • Benzothiazole Modifications :

    • The target compound lacks electron-withdrawing groups (e.g., nitro in ) but includes a thiophen-2-yl substituent, which may enhance lipophilicity and membrane permeability compared to methoxy-phenyl derivatives (e.g., compound 11 in ).
    • Chlorine substituents (e.g., in 5hc ) improve metabolic stability but may reduce solubility, whereas the methyl group in the target compound balances steric effects and bioavailability.
  • Heterocyclic Rings: The pyridazinone ring in the target compound offers hydrogen-bonding sites (C=O and NH groups), contrasting with the thiadiazole in compound 6d , which relies on sulfur-based interactions. Thiophen-2-yl vs.
  • Propanamide Chain :

    • The methyl substituent in the target compound may confer conformational rigidity compared to unsubstituted propanamide derivatives (e.g., compound 11 ), influencing target selectivity.

Q & A

Q. Key Table: Common Reagents and Conditions

StepReagents/ConditionsPurpose
AmidationDCC/DMAP, THF, 0°C → RTActivate carboxyl groups
CyclizationK₂CO₃, DMF, 80°CForm pyridazine ring
Thiophene incorporationPd(PPh₃)₄, THF, refluxSuzuki-Miyaura coupling

Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone, with emphasis on benzothiazole (δ 7.2–8.1 ppm) and pyridazine (δ 6.5–7.5 ppm) signals .
  • IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

How can researchers optimize synthesis yield and address common pitfalls?

Q. Advanced

  • Yield Optimization :
    • Temperature control : Gradual heating (e.g., 60°C → 80°C) to prevent side reactions during cyclization .
    • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
  • Pitfalls :
    • By-product formation : Use scavengers (e.g., polymer-supported reagents) to trap unreacted intermediates .
    • Solvent purity : Pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrolysis of amide bonds .

How to resolve contradictions in reported biological activities of similar derivatives?

Q. Advanced

  • Structural comparisons : Analyze substituent effects using SAR tables (e.g., thiophene vs. furan analogs altering enzyme inhibition) .
  • Methodological standardization :
    • Use consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    • Employ computational docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. Table: Comparative Bioactivity of Analogues

CompoundSubstituentIC₅₀ (µM)Target
AThiophene-2-yl0.12Kinase X
BFuran-2-yl0.89Kinase X
C4-Fluorophenyl0.45Kinase Y

How do structural modifications influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Introduce methyl groups (e.g., 2-methyl in propanamide) to enhance membrane permeability, measured via logP .
  • Metabolic stability : Replace thiophene with tetrahydrofuran to reduce CYP450-mediated oxidation, validated via liver microsome assays .
  • Solubility : Incorporate sulfonamide groups (e.g., N,N-dimethylsulfamoyl) to improve aqueous solubility .

What experimental designs are recommended for studying target interactions?

Q. Advanced

  • In vitro assays :
    • Enzyme inhibition : Fluorescence-based assays (e.g., FP-TDI for kinases) with ATP Km adjustments .
    • Cellular uptake : Radiolabeled compound tracking in cancer cell lines (e.g., HeLa) .
  • Biophysical methods :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins .
    • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.